3-Acetylindole
Overview
Description
3-Acetylindole is a substituted indole and a reactant in the first step of multiple biological synthesis applications . Indoles, especially 3-acetylindole derivatives, possess a wide variety of biological activities .
Synthesis Analysis
A series of novel 3-acetylindole derivatives were synthesized by reacting 3-acetylindole and benzaldehyde . The synthesized 3-acetylindole derivatives were characterized physico-chemically and by spectral (IR and 1H-NMR) analysis .
Molecular Structure Analysis
The molecular formula of 3-Acetylindole is C10H9NO . The molecular weight is 159.18 . The structure of 3-acetylindole was confirmed by spectroscopic determination and further studied using density functional theory (DFT) calculations .
Chemical Reactions Analysis
3-Acetylindole derivatives were synthesized by a three-step process by reacting 3-acetylindole and aromatic aldehydes in the first step .
Physical And Chemical Properties Analysis
3-Acetylindole has a melting point of 188-192 °C . It has a molecular weight of 159.18 . It is stored at room temperature and protected from light .
Scientific Research Applications
Synthesis and Biological Activities
3-Acetylindoles are important due to their wide range of biological activities. They are used in the treatment of various disorders such as gastrointestinal, cardiovascular, and CNS disorders. Additionally, some derivatives have been useful as anti-HIV agents and HIV-1 integrase inhibitors. Their synthesis and chemical properties have been extensively studied, highlighting their practical value in medicinal chemistry (Metwally et al., 2009).
Structure and Reactivity
The structure, electronic properties, and vibrational modes of 3-acetylindole (3AI) have been investigated, providing insights into their reactivity and potential for drug development. Such studies contribute to understanding the molecular basis of their biological activities (Arjunan et al., 2020).
Chemical Functionalization
3-Acetylindoles undergo various chemical reactions leading to functionalized compounds. For instance, the oxidative coupling of N-acetylindoles with arenes, influenced by different oxidants, results in selective arylation at different positions of the indole nucleus. Such regioselective modifications are crucial for the development of new compounds with varied biological activities (Potavathri et al., 2008).
Anti-Inflammatory and Anti-Microbial Activities
Several studies have synthesized and evaluated 3-acetylindole derivatives for their anti-inflammatory and anti-microbial properties. These activities are assessed through various biochemical assays, indicating the therapeutic potential of these compounds in treating inflammation and infections (Verma & Wakode, 2013), (Kumar & Parle, 2020).
Applications in High-Throughput Screening
3-Acetylindole has been evaluated as a probe in high-throughput screening for drug binding to human serum albumin. Its stability and binding characteristics make it a suitable alternative to traditional probes like L-tryptophan, facilitating the rapid screening of drug-protein interactions (Conrad et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMBZIZZFSQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220570 | |
Record name | 3-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylindole | |
CAS RN |
703-80-0 | |
Record name | 3-Acetylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Acetylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-3-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-ACETYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HAT270V6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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